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Abstract
Amycolatopsin C is a novel 22-membered glycosylated polyketide macrolide, a class of

natural products known for their complex structures and diverse biological activities. Isolated

from the Australian soil bacterium Amycolatopsis sp. MST-108494, Amycolatopsin C has

demonstrated selective and promising activity against Mycobacterium tuberculosis, the

causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview

of the chemical structure, physicochemical properties, and biological activity of Amycolatopsin
C. It details the experimental protocols for its isolation and characterization and presents a

logical workflow of its discovery, positioning it as a molecule of interest for further investigation

in antimicrobial drug development.

Chemical Structure and Physicochemical Properties
Amycolatopsin C is structurally related to the apoptolidin and ammocidin families of

macrolides.[2] It is distinguished as a new glycosylated macrolactone.[2] The core structure is a

22-membered ring, and its unique properties arise from specific functional group substitutions.

Notably, it is the aglycone counterpart to Amycolatopsin A, resulting from the hydrolysis of the

disaccharide moiety.[2] This structural difference significantly reduces its cytotoxicity against

mammalian cells while retaining potent antimycobacterial properties.[2]
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Table 1: Physicochemical and Identification Properties of Amycolatopsin C

Property Data Source

Compound Class
Glycosylated Polyketide

Macrolide
[2]

Systematic Name Amycolatopsin C [2]

Producing Organism
Amycolatopsis sp. MST-

108494
[1][2]

CAS Registry Number 2209112-98-9 [1]

Habitat of Source Soil (Southern Australia) [1][2]

Structural Relationship

Aglycone of Amycolatopsin A;

Related to Ammocidins and

Apoptolidins

[2]

Biological Activity
Amycolatopsin C has been identified as a selective inhibitor of mycobacteria. Its activity has

been primarily evaluated against Mycobacterium bovis (BCG) and the virulent Mycobacterium

tuberculosis H37Rv strain.[2]

Table 2: In Vitro Biological Activity of Amycolatopsin C
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Target
Organism/Cell
Line

Assay Type Result (IC₅₀) Notes Source

M. tuberculosis

H37Rv

Growth Inhibition

Assay
4.4 µM

Demonstrates

potent

antimycobacteria

l activity.

[1]

M. bovis (BCG)
Growth Inhibition

Assay
Active

Selectively

inhibited growth

when compared

with other Gram-

positive or Gram-

negative

bacteria.

[2]

Mammalian Cells
Cytotoxicity

Assay
Low

Hydrolysis of the

disaccharide

moiety

(compared to

Amycolatopsin A)

significantly

decreases

cytotoxicity.

[2]

Experimental Protocols
The following methodologies are based on the discovery and characterization of

Amycolatopsin C by Khalil, Z.G., et al. (2017).

Fermentation and Production
Organism:Amycolatopsin sp. MST-108494 was used for fermentation.

Media Optimization: The producing organism was subjected to a series of fermentation and

media optimization trials to enhance the production of the target secondary metabolites.
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Analytical Profiling: Production was monitored using analytical chemical profiling techniques

(e.g., HPLC) to detect and quantify the presence of Amycolatopsins.

Large-Scale Fermentation: Two complementary large-scale fermentations were conducted to

generate sufficient material for isolation.

Isolation and Purification
Extraction: The fermentation broth was chemically fractionated to isolate the crude mixture of

polyketides.

Chromatography: A multi-step chromatographic process was employed for the purification of

individual compounds. This typically involves:

Initial separation using techniques like solid-phase extraction.

Further purification using preparative High-Performance Liquid Chromatography (HPLC)

with a suitable column (e.g., C18) and gradient elution.

Structure Elucidation
Spectroscopic Analysis: The definitive structure of Amycolatopsin C was determined

through a combination of detailed spectroscopic methods:

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the

molecular formula.

Nuclear Magnetic Resonance (NMR): A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments were conducted to establish the connectivity and

stereochemistry of the molecule.

Antimycobacterial and Cytotoxicity Assays
Bacterial Strains:Mycobacterium bovis (BCG), Mycobacterium tuberculosis (H37Rv), and a

panel of other Gram-positive and Gram-negative bacteria were used to assess selectivity.

Growth Inhibition Assay:
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Bacterial cultures were grown to a specific optical density.

Cultures were exposed to serial dilutions of pure Amycolatopsin C.

Inhibition of growth was measured after a defined incubation period, typically by

monitoring absorbance or using a viability dye (e.g., resazurin).

The IC₅₀ value was calculated as the concentration of the compound that inhibits 50% of

bacterial growth.

Mammalian Cell Cytotoxicity Assay:

A suitable mammalian cell line was cultured under standard conditions.

Cells were treated with various concentrations of Amycolatopsin C.

Cell viability was assessed after an incubation period (e.g., 24-72 hours) using a standard

method like the MTT or MTS assay.

Low cytotoxicity is characterized by a high IC₅₀ value against the mammalian cell line.

Discovery and Characterization Workflow
The following diagram illustrates the logical workflow from the initial screening of the producing

organism to the final characterization of Amycolatopsin C's biological activity.
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Workflow for Amycolatopsin C Discovery and Evaluation.
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Conclusion and Future Outlook
Amycolatopsin C represents a promising scaffold for the development of new antituberculosis

agents. Its selective activity against M. tuberculosis combined with low mammalian cytotoxicity

makes it a compelling lead compound.[2] Future research should focus on elucidating its

precise mechanism of action within the mycobacterial cell, which is currently unknown.

Furthermore, structure-activity relationship (SAR) studies, involving the semi-synthesis of

analogues, could optimize its potency and pharmacokinetic properties, paving the way for

preclinical development. The biosynthetic pathway of Amycolatopsin C also warrants

investigation to enable potential bioengineering approaches for novel derivative production.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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